molecular formula C15H16N2OS B6421988 4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 898450-28-7

4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B6421988
CAS No.: 898450-28-7
M. Wt: 272.4 g/mol
InChI Key: PVYUHLMJZJDSQS-UHFFFAOYSA-N
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Description

4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties

Preparation Methods

The synthesis of 4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea, which is then cyclized with cyclopentanone in the presence of a base to yield the desired compound . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles like amines or alcohols.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and thiol.

Scientific Research Applications

4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its anticancer effects. Additionally, it may modulate signaling pathways involved in inflammation, providing anti-inflammatory benefits .

Comparison with Similar Compounds

Similar compounds to 4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one include other pyrimidine derivatives such as:

  • 4-((4-chlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
  • 4-((4-methoxybenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
  • 4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

These compounds share a similar core structure but differ in the substituents attached to the benzyl group. The uniqueness of this compound lies in its specific substituent, which can influence its biological activity and chemical reactivity .

Properties

IUPAC Name

4-[(4-methylphenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-10-5-7-11(8-6-10)9-19-14-12-3-2-4-13(12)16-15(18)17-14/h5-8H,2-4,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYUHLMJZJDSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=O)NC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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